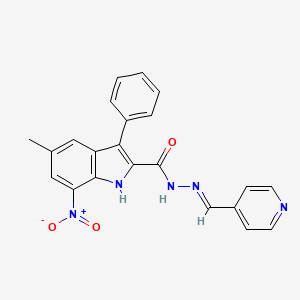
5-methyl-7-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide
Overview
Description
5-methyl-7-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide, commonly referred to as MNPH, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MNPH belongs to the class of indole-based compounds and has been found to possess various biological activities, making it an attractive candidate for drug discovery and development.
Mechanism of Action
The exact mechanism of action of MNPH is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and proteins. MNPH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MNPH has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinases (MAPKs), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MNPH has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MNPH has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNPH has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MNPH in lab experiments is its broad range of biological activities. MNPH has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for use in various research fields. However, one limitation of using MNPH in lab experiments is its potential toxicity. MNPH has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain applications.
Future Directions
There are several future directions for research on MNPH. One area of interest is the development of MNPH-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of MNPH for these applications. Another area of interest is the development of MNPH-based antimicrobial agents. MNPH has been shown to possess activity against various bacteria and fungi, and further studies are needed to determine its potential as a therapeutic agent for infectious diseases. Overall, MNPH is a promising compound for scientific research, and further studies are needed to fully understand its biological activities and potential applications.
Scientific Research Applications
MNPH has been extensively studied for its potential use in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MNPH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
5-methyl-7-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-14-11-17-19(16-5-3-2-4-6-16)21(25-20(17)18(12-14)27(29)30)22(28)26-24-13-15-7-9-23-10-8-15/h2-13,25H,1H3,(H,26,28)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAGJKCTSZWTB-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902190.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3902197.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3902204.png)
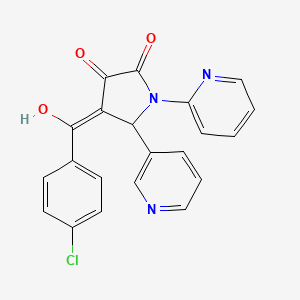
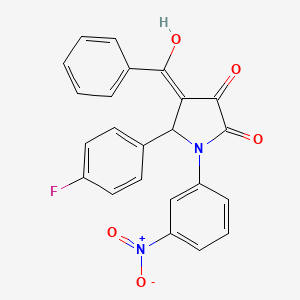
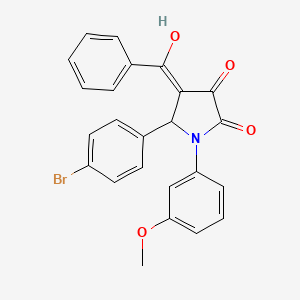
![N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3902241.png)
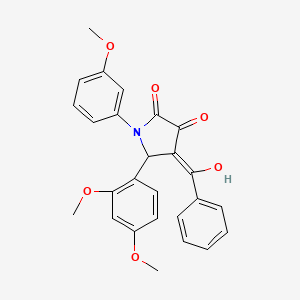
![4-(3,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3902256.png)

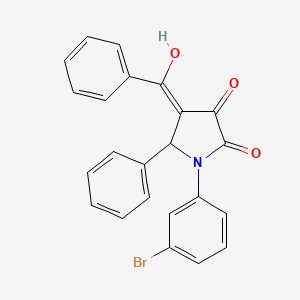
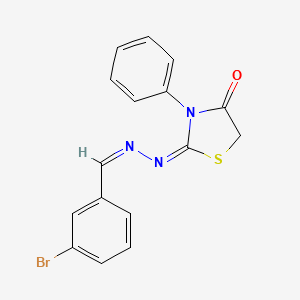
![N'-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}isonicotinohydrazide](/img/structure/B3902292.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902294.png)